molecular formula C14H16N4O4S B2684347 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2320684-31-7

3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2684347
CAS RN: 2320684-31-7
M. Wt: 336.37
InChI Key: XIAOETFGZXGSEP-UHFFFAOYSA-N
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Description

3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidinediones. It has been widely studied for its potential use in the treatment of various diseases, including diabetes, cancer, and inflammation.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione, as part of the broader family of thiazolidine-2,4-diones, has been the subject of various synthetic and biological activity studies. Researchers have synthesized a range of thiazolidine-2,4-dione derivatives to explore their chemical properties and potential applications. For instance, the synthesis of oxazolidines, thiazolidines, and their bicyclic derivatives from α-amino acid ethyl esters has been demonstrated, showcasing the versatility of these compounds in creating complex molecular structures with potential medicinal applications (Badr, Aly, Fahmy, & Mansour, 1981).

Biological Activities

The thiazolidine-2,4-dione scaffold is known for its broad spectrum of biological activities. A notable example includes the synthesis and evaluation of 5-(aminomethylene)thiazolidine-2,4-dione derivatives, which displayed significant antibacterial and antifungal properties. This study highlights the compound's potential as a basis for developing new antimicrobial agents, emphasizing its good to excellent activity against various pathogens (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).

Applications in Drug Discovery

The structural diversity and biological activity of thiazolidine-2,4-dione derivatives have made them a focal point in drug discovery research. For example, the synthesis of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones and their subsequent screening revealed promising antibacterial and antifungal activities. This suggests a potential for these compounds to be developed into new therapeutic agents, particularly as antifungal drugs (Prakash, Aneja, Lohan, Hussain, Arora, Sharma, & Aneja, 2011).

Mechanism of Action

Target of Action

The primary target of the compound 3-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione is the thyroid hormone receptor β (THR-β) . This receptor plays a crucial role in the regulation of lipid levels in the body .

Mode of Action

The compound 3-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione acts as an agonist at the thyroid hormone receptor β (THR-β) . This means it binds to this receptor and activates it, leading to a series of downstream effects .

Biochemical Pathways

Upon activation of the thyroid hormone receptor β (THR-β) by 3-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione, a series of biochemical pathways are affected. These primarily involve the regulation of lipid levels, including the reduction of LDL cholesterol (LDL-C) and triglycerides (TG) .

Pharmacokinetics

It has been reported that the compound exhibits an excellent safety profile and is efficacious at doses that show no impact on the central thyroid axis .

Result of Action

The molecular and cellular effects of the action of 3-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione include a decrease in LDL cholesterol (LDL-C) and triglycerides (TG) levels . These effects are observed when the compound is administered at once daily oral doses of 50 mg or higher for 2 weeks .

Action Environment

It is known that the compound exhibits an excellent safety profile and is efficacious at doses that show no impact on the central thyroid axis , suggesting that it may have a wide therapeutic window and could be less susceptible to environmental influences.

properties

IUPAC Name

3-[1-[2-(6-oxopyridazin-1-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c19-11-2-1-5-15-17(11)8-12(20)16-6-3-10(4-7-16)18-13(21)9-23-14(18)22/h1-2,5,10H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAOETFGZXGSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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